molecular formula C13H19N3O3S B1516367 tert-Butyl 6a-isothiazol-5-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole-5-carboxylate

tert-Butyl 6a-isothiazol-5-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole-5-carboxylate

Cat. No.: B1516367
M. Wt: 297.38 g/mol
InChI Key: KWQJLDVXAOQXCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl 6a-isothiazol-5-yl-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c]isoxazole-5-carboxylate is a useful research compound. Its molecular formula is C13H19N3O3S and its molecular weight is 297.38 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

tert-butyl 6a-(1,2-thiazol-5-yl)-3,3a,4,6-tetrahydro-1H-pyrrolo[3,4-c][1,2]oxazole-5-carboxylate

InChI

InChI=1S/C13H19N3O3S/c1-12(2,3)19-11(17)16-6-9-7-18-15-13(9,8-16)10-4-5-14-20-10/h4-5,9,15H,6-8H2,1-3H3

InChI Key

KWQJLDVXAOQXCQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CONC2(C1)C3=CC=NS3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Isopropyl alcohol (5.66 L) is cooled to 5° C. and acetyl chloride (941.23 mL, 13.23 mol) is added drop wise (exothermic). The mixture is heated to 45° C., and tert-butyl 6a-isothiazol-5-yl-1-[(4-methoxyphenyl)methyl]-3,3a,4,6-tetrahydropyrrolo[3,4-c]isoxazole-5-carboxylate (460.17 g, 1.10 mol) is added to the reactor in portions. The resulting white suspension is stirred at 45° C. for 1 hour. Most of the solvent is evaporated to give a wet, off-white solid, which is dissolved in trifluoroacetic acid (2.76 L, 36.52 mol). The resulting dark solution is heated to 70° C. and stirred at this temperature for 1 hour. The reaction mixture is cooled to room temperature and concentrated under reduced pressure. The residue is azeotroped with toluene (2×2.5 L) to give a light brown solid. The residue is dissolved in 2 M aq. HCl solution (4.6 L) and DCM (4.6 L) and stirred vigorously at 40° C. for 30 minutes until full dissolution. The mixture is cooled to room temperature and separated. The aqueous layer is washed with DCM (2×500 mL). The acidic aqueous layer is cooled to 5° C. and the pH is adjusted to 10.5 by the addition of 50% wt/wt aq. NaOH solution. The mixture is cooled to 10° C. and a solution of BOC2O (252.57 g, 1.16 mol) in tetrahydrofuran (2.30 L) is added slowly. The mixture is stirred for 5 minutes and warmed to 25° C. and then stirred 1 hour longer. MTBE (2 L) is added and the resulting phases are separated. The aqueous layer is extracted with MTBE (2×1 L) and the combined organic layers are washed with brine solution (2 L), dried over MgSO4, filtered, and evaporated under reduced pressure to give the crude product as an off-white solid (347.2 g). The crude solid is dissolved in boiling 7:3 v/v isohexane/ethyl acetate (2.8 L) and the resulting clear solution is allowed to slowly cool to room temperature and then cooled in an ice-bath. The resulting white suspension is filtered and washed with cold 7:3 isohexane:ethyl acetate. The white solid is dried under vacuum and nitrogen for 2 days to give the title compound as a white solid (291.30 g, 88.9%). ES/MS (m/e): 298 (M+H).
Quantity
941.23 mL
Type
reactant
Reaction Step One
Quantity
5.66 L
Type
solvent
Reaction Step Two
Quantity
2.76 L
Type
reactant
Reaction Step Four
Name
Quantity
252.57 g
Type
reactant
Reaction Step Five
Quantity
2.3 L
Type
solvent
Reaction Step Five
Name
isohexane ethyl acetate
Quantity
2.8 L
Type
reactant
Reaction Step Six
Name
Quantity
4.6 L
Type
solvent
Reaction Step Seven
Name
Quantity
2 L
Type
solvent
Reaction Step Eight
Name
Quantity
4.6 L
Type
solvent
Reaction Step Nine
Yield
88.9%

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